Cas no 71487-08-6 (4-Morpholinepropanoicacid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester)

4-Morpholinepropanoicacid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester structure
71487-08-6 structure
Product Name:4-Morpholinepropanoicacid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
CAS No:71487-08-6
MF:C22H40N2O9
MW:476.561007499695
CID:572865
PubChem ID:3085480
Update Time:2025-04-19

4-Morpholinepropanoicacid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester Chemical and Physical Properties

Names and Identifiers

    • 4-Morpholinepropanoicacid, 4,4'-[oxybis(2,1-ethanediyloxy-2,1-ethanediyl)] ester
    • 2-[2-[2-[2-(3-morpholin-4-ylpropanoyloxy)ethoxy]ethoxy]ethoxy]ethyl 3-morpholin-4-ylpropanoate
    • Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propionate
    • SCHEMBL22480298
    • 71487-08-6
    • Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis[3-(4-morpholinyl)propionate
    • 4-Morpholinepropanoic acid, 4,4'-(oxybis(2,1-ethanediyloxy-2,1-ethanediyl)) ester
    • ((Oxybis(ethane-2,1-diyl))bis(oxy))bis(ethane-2,1-diyl) bis(3-morpholinopropanoate)
    • Oxybis(2,1-ethanediyloxy-2,1-ethanediyl) bis(3-(4-morpholinyl)propanoate
    • DTXSID9072361
    • 4-Morpholinepropanoic acid, oxybis(2,1-ethanediyloxy-2,1-ethanediyl) ester
    • Inchi: 1S/C22H40N2O9/c25-21(1-3-23-5-9-27-10-6-23)32-19-17-30-15-13-29-14-16-31-18-20-33-22(26)2-4-24-7-11-28-12-8-24/h1-20H2
    • InChI Key: VPUMVHRPBGQYNP-UHFFFAOYSA-N
    • SMILES: O1CCN(CCC(=O)OCCOCCOCCOCCOC(CCN2CCOCC2)=O)CC1

Computed Properties

  • Exact Mass: 476.27338086g/mol
  • Monoisotopic Mass: 476.27338086g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 20
  • Complexity: 468
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: -1.2
  • Topological Polar Surface Area: 105Ų
Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD